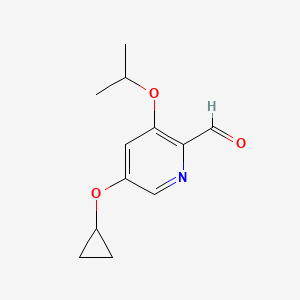
5-Cyclopropoxy-3-isopropoxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde typically involves the reaction of cyclopropyl alcohol and isopropyl alcohol with picolinaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The compound is then purified using standard techniques such as distillation, crystallization, or chromatography .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is 5-cyclopropoxy-3-isopropoxypicolinic acid.
Reduction: The major product is 5-cyclopropoxy-3-isopropoxypicolinyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
5-Cyclopropoxy-3-isopropoxypicolinaldehyde has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in its action include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
- 3-Cyclopropoxy-5-isopropoxypicolinaldehyde
- 5-Cyclopropoxy-3-isopropylpicolinaldehyde
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Uniqueness
5-Cyclopropoxy-3-isopropoxypicolinaldehyde is unique due to its specific substitution pattern on the picolinaldehyde ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-propan-2-yloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-5-10(16-9-3-4-9)6-13-11(12)7-14/h5-9H,3-4H2,1-2H3 |
InChIキー |
DRJGHLMKCWUICY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















